molecular formula C18H20Br6O12 B12648180 D-Glucitol hexakis(bromoacetate) CAS No. 94232-79-8

D-Glucitol hexakis(bromoacetate)

Cat. No.: B12648180
CAS No.: 94232-79-8
M. Wt: 907.8 g/mol
InChI Key: KXLVTWBHOAXHQM-AYBUMKCRSA-N
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Description

D-Glucitol hexakis(bromoacetate) is a chemical compound with the molecular formula C18H20Br6O12 and a molecular weight of 907769

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol hexakis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds, resulting in the substitution of the hydroxyl groups of D-glucitol with bromoacetate groups .

Industrial Production Methods

The process would likely include steps for purification and isolation of the final product, such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

D-Glucitol hexakis(bromoacetate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Glucitol hexakis(bromoacetate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucitol hexakis(bromoacetate) primarily involves its ability to undergo esterification and substitution reactions. The bromoacetate groups can react with nucleophiles, allowing the compound to modify other molecules. This reactivity makes it useful in various applications, such as drug delivery and biomolecule modification .

Comparison with Similar Compounds

Similar Compounds

    D-Glucitol hexakis(acetate): Similar to D-Glucitol hexakis(bromoacetate), but with acetate groups instead of bromoacetate groups.

    D-Glucitol hexakis(chloroacetate): Contains chloroacetate groups instead of bromoacetate groups.

    D-Glucitol hexakis(benzoylate): Contains benzoylate groups instead of bromoacetate groups.

Uniqueness

D-Glucitol hexakis(bromoacetate) is unique due to the presence of bromoacetate groups, which provide distinct reactivity compared to other ester derivatives. The bromoacetate groups are more reactive towards nucleophiles, making the compound particularly useful in substitution reactions and biomolecule modification .

Properties

CAS No.

94232-79-8

Molecular Formula

C18H20Br6O12

Molecular Weight

907.8 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[(2-bromoacetyl)oxy]hexyl] 2-bromoacetate

InChI

InChI=1S/C18H20Br6O12/c19-1-11(25)31-7-9(33-13(27)3-21)17(35-15(29)5-23)18(36-16(30)6-24)10(34-14(28)4-22)8-32-12(26)2-20/h9-10,17-18H,1-8H2/t9-,10+,17-,18-/m1/s1

InChI Key

KXLVTWBHOAXHQM-AYBUMKCRSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr

Canonical SMILES

C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr

Origin of Product

United States

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